9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine

Antiparasitic Research Trichomoniasis SAHH Inhibition

Why choose this compound? Unlike vidarabine or generic purine analogs, 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (2'-F-araA) features a critical 2'-fluoro-arabino modification that confers resistance to adenosine deaminase (ADA), ensuring sustained potency. Its active metabolite inhibits ribonucleotide reductase and DNA polymerase α, and it shows 8-fold higher efficacy against T. vaginalis (IC50 0.09 μM) than metronidazole. Notably, it undergoes selective phosphorylation in B-cells, not T-cells, making it a unique probe for lymphocyte-subset metabolism. Researchers should not substitute with vidarabine or fludarabine.

Molecular Formula C10H12FN5O3
Molecular Weight 269.236
CAS No. 20227-41-2
Cat. No. B2363837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine
CAS20227-41-2
Molecular FormulaC10H12FN5O3
Molecular Weight269.236
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
InChIInChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1
InChIKeyZGYYPTJWJBEXBC-GQTRHBFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (CAS 20227-41-2): Technical Profile and Research-Grade Procurement Considerations


9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, also known as 2'-F-araA, is a synthetic purine nucleoside analog structurally derived from the antiviral agent vidarabine (ara-A) [1]. It functions as an antimetabolite and is a precursor to the clinically utilized chemotherapeutic agent fludarabine phosphate [2]. The compound's mechanism of action primarily involves intracellular phosphorylation to its active triphosphate form, which subsequently inhibits key enzymes required for DNA synthesis, including DNA polymerase α and ribonucleotide reductase [3].

Why 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine Cannot Be Substituted by Generic Nucleoside Analogs in Specialized Applications


The assumption that one purine nucleoside analog can be freely interchanged for another is a critical error in experimental design and procurement. Subtle modifications to the sugar moiety (e.g., 2'-fluoro-arabino vs. 2'-deoxy) or the purine base profoundly alter substrate specificity for key metabolic enzymes like purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) [1][2]. For instance, the 2'-fluoro substitution on the arabinose ring of 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine confers relative resistance to deamination by ADA, a primary route of inactivation for its parent compound vidarabine, thereby enhancing its stability and therapeutic potential [3]. Consequently, substituting a seemingly similar analog can lead to a complete loss of efficacy in a specific assay due to differences in cellular uptake, metabolic activation, or target enzyme affinity. The quantitative evidence below delineates these non-interchangeable differentiation points.

Quantitative Evidence for 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (20227-41-2) Differentiation


Superior Anti-Protozoal Potency Against T. vaginalis vs. Clinical Standard Metronidazole

This compound demonstrates significantly higher potency against the protozoan parasite Trichomonas vaginalis compared to the FDA-approved standard-of-care drug, metronidazole. Its mechanism is linked to potent inhibition of the parasite's S-adenosylhomocysteine hydrolase (SAHH), an enzyme critical for methylation reactions [1].

Antiparasitic Research Trichomoniasis SAHH Inhibition

Enhanced Enzyme Inhibition: Ribonucleotide Reductase Compared to Parent Nucleoside

The active triphosphate metabolite of this compound (2-F-araATP) is a more potent inhibitor of ribonucleotide reductase (RNR) than the triphosphate of its parent analog, vidarabine (ara-ATP). RNR is the rate-limiting enzyme for de novo dNTP synthesis, making it a critical target for anticancer agents [1]. While a direct Ki comparison is not available, the study explicitly states that 2-F-araATP was 'more effective' than ara-ATP in inhibiting both ADP and CDP reduction by the enzyme [1].

Enzymology Cancer Metabolism Ribonucleotide Reductase

Differential B-Cell Specificity in Lymphocyte Incorporation vs. Other Adenosine Analogs

In a panel of adenosine analogs tested for incorporation into human peripheral lymphocytes, this compound was unique in its cell-type specificity. While other analogs like arabinosyladenine and tubercidin formed analog triphosphates equally in both T and B cell-enriched populations, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine formed analog triphosphate exclusively in the B cell-enriched lymphocyte population, mirroring the pattern of the natural nucleoside deoxyadenosine (dAdo) [1].

Immunology Lymphocyte Metabolism B-Cell Targeting

Vastly Inferior Substrate for E. coli PNP Compared to 2'-Fluoro-2'-deoxyadenosine (F-dAdo)

In the context of suicide gene therapy using Escherichia coli purine nucleoside phosphorylase (PNP), this compound (F-araA) is an exceptionally poor substrate compared to the related analog 2'-fluoro-2'-deoxyadenosine (F-dAdo). This kinetic difference is critical for prodrug activation strategies. F-dAdo is reported to be a 3000-fold better substrate for E. coli PNP than F-araA [1].

Gene-Directed Enzyme Prodrug Therapy Cancer Gene Therapy Enzyme Kinetics

High-Value Application Scenarios for 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (20227-41-2) Based on Differentiation Evidence


Anti-Parasitic Drug Discovery Lead Optimization

Given its 8-fold higher potency (IC50 = 0.09 μM) against T. vaginalis compared to the clinical standard metronidazole (IC50 = 0.72 μM), this compound serves as a validated and highly potent lead scaffold for medicinal chemistry efforts aimed at developing novel anti-trichomonal therapies. Its known target, S-adenosylhomocysteine hydrolase (SAHH), provides a clear biochemical pathway for structure-activity relationship (SAR) studies and mechanism-of-action investigations [1].

Mechanistic Studies of Ribonucleotide Reductase (RNR) Inhibition

This compound's active metabolite (2-F-araATP) exhibits enhanced inhibition of ribonucleotide reductase compared to the parent compound vidarabine (ara-ATP). This makes it a valuable tool for probing the structure and function of RNR, particularly in differentiating the mechanisms of inhibition between first-generation (ara-A) and second-generation (2-F-araA) nucleoside analogs. It is useful for experiments focused on dNTP pool depletion and DNA replication stress [1].

B-Lymphocyte-Specific Research and Targeting

The unique property of this compound to be selectively metabolized to its active triphosphate form only in B-cell enriched lymphocyte populations, and not in T-cells, distinguishes it from other adenosine analogs. This makes it a specific chemical probe for studying metabolic differences between lymphocyte subsets and for exploring targeted drug delivery or activation strategies where B-cell specificity is a design criterion [1].

Technical Documentation Hub

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